2-(O-Tolyl)piperazine hydrochloride

Description

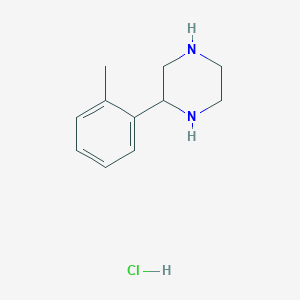

2-(O-Tolyl)piperazine hydrochloride is a piperazine derivative featuring an ortho-tolyl (2-methylphenyl) substituent on the piperazine ring, with a hydrochloride salt improving solubility and stability. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as bioavailability and receptor binding .

Properties

IUPAC Name |

2-(2-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;/h2-5,11-13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNUJFBRBBFIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161115-88-4 | |

| Record name | Piperazine, 2-(2-methylphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-Tolyl)piperazine hydrochloride typically involves the reaction of o-toluidine with piperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(O-Tolyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

2-(O-Tolyl)piperazine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its structural similarity to other bioactive molecules positions it as a valuable compound in the development of drugs for neurological disorders such as anxiety and depression .

Case Study: Neuropharmacological Research

Research has demonstrated that this compound exhibits significant biological activity as an antagonist of adrenergic receptors, specifically α1B and α2A-adrenoceptors. These receptors play critical roles in regulating blood pressure and neurotransmitter release, indicating potential therapeutic applications for conditions like hypertension and anxiety disorders.

Neuropharmacology

In neuropharmacological studies, this compound is utilized to explore its effects on neurotransmitter systems. Its role in modulating neurotransmitter activity aids researchers in understanding mechanisms underlying various psychiatric conditions .

Table 1: Neuropharmacological Effects

| Target Receptor | Affinity Level | Potential Application |

|---|---|---|

| α1B-Adrenoceptor | High | Hypertension treatment |

| α2A-Adrenoceptor | High | Anxiety disorders |

| D2 Dopamine Receptor | Moderate | Schizophrenia |

Analytical Chemistry

The compound is also employed in analytical methods such as chromatography. It plays a crucial role in quantifying and analyzing other substances in complex mixtures, ensuring quality control during pharmaceutical manufacturing processes .

Material Science

In material science research, this compound is investigated for its potential applications in creating novel polymers and materials. This includes advancements in coatings and adhesives, where its unique chemical properties can contribute to enhanced performance characteristics .

Biochemical Research

Biochemically, the compound is utilized to study receptor interactions and signaling pathways. This research provides insights that can lead to the development of new therapeutic strategies for various diseases .

Mechanism of Action

The mechanism of action of 2-(O-Tolyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Structural Modifications and Receptor Targeting

Piperazine derivatives are often tailored through substitutions on the aromatic ring or the piperazine nitrogen. Key analogs and their properties include:

Pharmacological and Physicochemical Properties

- Receptor Affinity: Piperazine moieties often target neurotransmitter systems. For example, HBK-12 () binds serotonin/norepinephrine receptors, while BD1063 () modulates sigma receptors. The ortho-tolyl group in 2-(O-Tolyl)piperazine may confer selectivity for dopamine or sigma receptors .

- NMR Spectral Data : Piperazine hydrochloride derivatives exhibit characteristic deshielding in $ ^1H $ NMR (δ 3.11–3.59) and shielding in $ ^{13}C $ NMR (δ 43.1–47.5), as observed in . These shifts confirm salt formation and electronic effects of substituents .

- Stability : Piperazine derivatives, including hydrochlorides, may form mutagenic N-nitroso compounds under acidic conditions (e.g., with nitrite), as shown in . This necessitates careful formulation to avoid reactive environments .

Analytical Methods

Spectrophotometric techniques () using charge-transfer complexes (e.g., with iodine or bromocresol green) enable quantification of piperazine derivatives. These methods are applicable to 2-(O-Tolyl)piperazine hydrochloride, with λ~max~ likely near 360–410 nm depending on substituents .

Biological Activity

2-(O-Tolyl)piperazine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C11H16ClN

Molecular Weight : 201.71 g/mol

CAS Number : 15091-96-0

The compound features a piperazine ring substituted with an o-tolyl group, which contributes to its biological activity. The presence of the chlorine atom in the hydrochloride form enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : This compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound increases the levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .

- Receptor Modulation : It has been shown to interact with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects, making it a candidate for further research in neuropharmacology .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the effects of this compound on mouse models exhibiting amyloid toxicity. The results indicated that the compound significantly restored long-term potentiation in hippocampal slices, suggesting its potential as a therapeutic agent for Alzheimer's disease . -

Antimicrobial Activity :

Research highlighted the compound's selective antibacterial properties against Chlamydia, indicating that modifications to the piperazine ring could enhance its efficacy against this pathogen. The study found that derivatives with electron-withdrawing groups exhibited improved activity compared to other analogs . -

Antiviral Properties :

In antiviral studies, this compound showed promising results against hepatitis C virus (HCV). The mechanism involved interference with viral replication pathways, positioning it as a potential candidate for further development in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.